4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline
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Overview
Description
4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a dinitrophenyl group attached to a prop-2-en-1-ylidene moiety, which is further connected to a dihydroquinoline ring system. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. For instance, the reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one with 2,4-dinitrophenylhydrazine in boiling ethanol containing hydrochloric acid (0.2 mL; 37%) for 1.5 hours yields the desired hydrazone derivative . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound’s dinitrophenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline ring system can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine
- 2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine derivatives
Uniqueness
4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline is unique due to its specific structural features, such as the combination of a dinitrophenyl group with a dihydroquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
53724-81-5 |
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Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[3-(2,4-dinitrophenyl)prop-2-enylidene]-1-ethylquinoline |
InChI |
InChI=1S/C20H17N3O4/c1-2-21-13-12-15(18-8-3-4-9-19(18)21)6-5-7-16-10-11-17(22(24)25)14-20(16)23(26)27/h3-14H,2H2,1H3 |
InChI Key |
UWUGALPFSDPZQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
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